Beclomethasone dipropionate 11-propionate
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Overview
Description
Beclomethasone dipropionate 11-propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses . This compound is available in various forms, including inhalers, nasal sprays, and topical creams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of beclomethasone dipropionate involves several steps. This intermediate is then reacted with aluminum trichloride and further processed with a catalyst and a propionylation reagent to obtain the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high purity and yield .
Industrial Production Methods
Industrial production of beclomethasone dipropionate follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with low energy consumption and high product purity . The use of advanced techniques and equipment ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Beclomethasone dipropionate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, involving reagents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of beclomethasone dipropionate is beclomethasone 17-monopropionate, which is responsible for its therapeutic effects .
Scientific Research Applications
Beclomethasone dipropionate has a wide range of applications in scientific research:
Mechanism of Action
Beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes . The active form, beclomethasone 17-monopropionate, has a high affinity for glucocorticoid receptors, which enhances its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Fluticasone propionate: Commonly used in inhalers and nasal sprays for asthma and allergic rhinitis.
Budesonide: Used in the treatment of asthma and inflammatory bowel disease.
Uniqueness
Beclomethasone dipropionate is unique due to its rapid conversion to the active form, beclomethasone 17-monopropionate, which has a high binding affinity for glucocorticoid receptors . This property makes it highly effective in reducing inflammation with minimal systemic side effects .
Properties
Molecular Formula |
C31H41ClO8 |
---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1 |
InChI Key |
BJQMFFOQQWEWAF-DGBYXFBUSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Origin of Product |
United States |
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